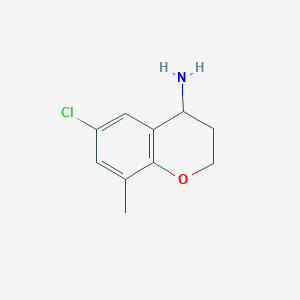
6-Chloro-8-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylchroman-4-amine typically involves the chlorination of 8-methylchroman-4-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or primary amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, N-oxides, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-8-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
Thiochroman-4-one: Exhibits similar bioactivity and can be considered a potential scaffold for drug development.
Uniqueness
6-Chloro-8-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
FXPUWLHOIUHGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


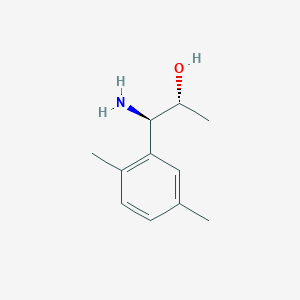
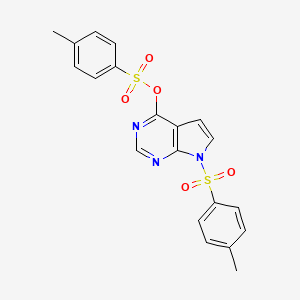
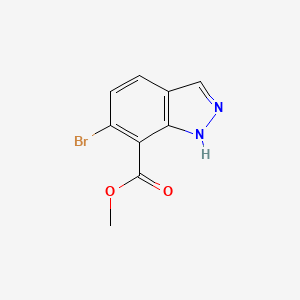
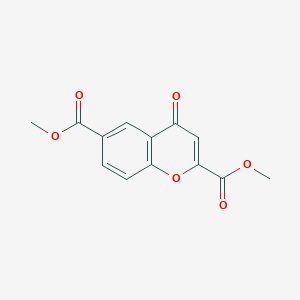
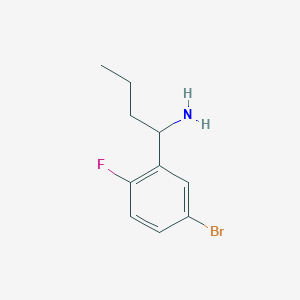
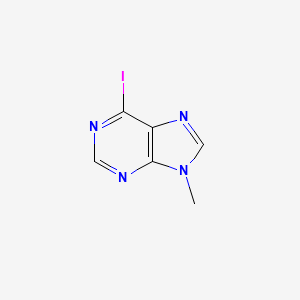
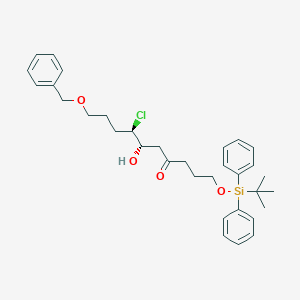
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)
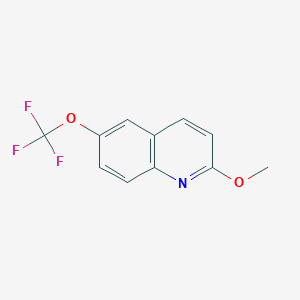
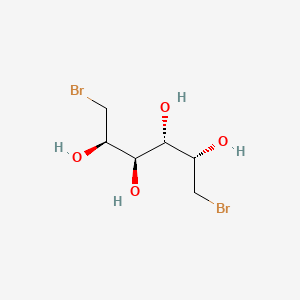
![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
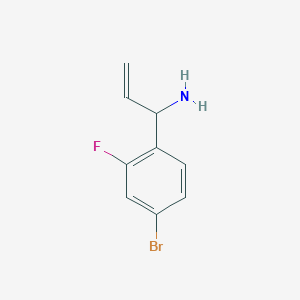
![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)
